molecular formula C17H16N2 B1250031 3-Ethyl-6,7-dihydroindolo[2,3-a]quinolizine

3-Ethyl-6,7-dihydroindolo[2,3-a]quinolizine

Cat. No. B1250031
M. Wt: 248.32 g/mol
InChI Key: DAGPUIPHACXCSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dihydroflavopereirine is a monoterpenoid indole alkaloid.

Scientific Research Applications

Anti-inflammatory Properties

3-Ethyl-6,7-dihydroindolo[2,3-a]quinolizine exhibits significant anti-inflammatory properties. Zhao et al. (2013) isolated a bioactive indole alkaloid from Nauclea officinalis, which inhibited the overproduction of nitric oxide (NO) and the release of tumor necrosis factor-alpha (TNF-α) in RAW 264.7 murine macrophages. This compound also suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), indicating its potential in inflammatory conditions (Zhao et al., 2013).

Chemical Synthesis and Library Development

The compound has been central in chemical synthesis studies. Sankar et al. (2015) reported the creation of a compound library based on the tetrahydroindolo[2,3-a]quinolizine scaffold. This involved a five-step synthesis route, demonstrating the compound's versatility and potential for generating new pharmacologically interesting molecules (Sankar et al., 2015).

Synthetic Studies in Alkaloid Field

Buzas et al. (1978) described the synthesis of compounds related to vinca alkaloids, highlighting the importance of this compound in alkaloid chemistry. This shows its utility in the field of synthetic organic chemistry, particularly in the synthesis of complex natural products (Buzas et al., 1978).

Role in Pharmaceutical Research

In pharmaceutical research, this compound has been explored for its potential in developing new therapeutic agents. For instance, Gong Fu-chun (2010) synthesized a key intermediate for vinpocetine, an agent used for enhancing cerebral blood flow and metabolism, using a derivative of this compound (Gong Fu-chun, 2010).

Exploration in Antileishmanial Research

The compound's derivatives have shown promise in antileishmanial research. Jaisankar et al. (2004) synthesized derivatives that were effective against the parasite Leishmania donovani, suggesting potential applications in treating leishmaniasis (Jaisankar et al., 2004).

Structural Analysis

Structural analysis of this compound and its derivatives has been a subject of interest, providing insights into the molecular structure and bonding patterns. Varma et al. (2001) explored hydrogen bonding in tetracyclic indole alkaloids, contributing to the understanding of molecular interactions in these compounds (Varma et al., 2001).

properties

Molecular Formula

C17H16N2

Molecular Weight

248.32 g/mol

IUPAC Name

3-ethyl-6,7-dihydroindolo[2,3-a]quinolizine

InChI

InChI=1S/C17H16N2/c1-2-12-7-8-16-17-14(9-10-19(16)11-12)13-5-3-4-6-15(13)18-17/h3-8,11H,2,9-10H2,1H3

InChI Key

DAGPUIPHACXCSU-UHFFFAOYSA-N

SMILES

CCC1=CN2CCC3=C4C=CC=CC4=NC3=C2C=C1

Canonical SMILES

CCC1=CN2CCC3=C4C=CC=CC4=NC3=C2C=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl-6,7-dihydroindolo[2,3-a]quinolizine
Reactant of Route 2
3-Ethyl-6,7-dihydroindolo[2,3-a]quinolizine
Reactant of Route 3
3-Ethyl-6,7-dihydroindolo[2,3-a]quinolizine
Reactant of Route 4
3-Ethyl-6,7-dihydroindolo[2,3-a]quinolizine
Reactant of Route 5
3-Ethyl-6,7-dihydroindolo[2,3-a]quinolizine
Reactant of Route 6
3-Ethyl-6,7-dihydroindolo[2,3-a]quinolizine

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